4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one
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Overview
Description
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one typically involves multiple steps, starting with the formation of the dithiazepane ring. One common approach is the cyclocondensation of appropriate precursors such as hydrazine, formaldehyde, and ethane-1,2-dithiol. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for further development in pharmaceutical research.
Industry: In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various industrial processes.
Mechanism of Action
The mechanism by which 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets. The nitro group and the dithiazepane ring may play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,5-Dithiazepane derivatives: These compounds share the dithiazepane ring structure but may differ in their substituents and functional groups.
Quinolin-2-one derivatives: Compounds with similar quinolin-2-one cores but different substituents or functional groups.
Uniqueness: 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one is unique due to its specific combination of the dithiazepane ring and the nitro group on the quinolin-2-one core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(1,2,5-dithiazepane-5-carbonyl)-6-nitro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c18-13-8-11(14(19)16-3-5-22-23-6-4-16)10-7-9(17(20)21)1-2-12(10)15-13/h1-2,7-8H,3-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRROOIZHCJPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)C2=CC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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